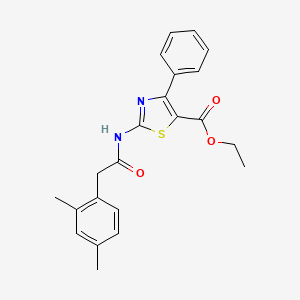

Ethyl 2-(2-(2,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate

Description

Ethyl 2-(2-(2,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative featuring a unique substitution pattern. The thiazole core (a five-membered aromatic ring with nitrogen and sulfur atoms) is substituted at three critical positions:

- Position 2: A 2-(2,4-dimethylphenyl)acetamido group, introducing steric bulk and hydrophobicity.

- Position 4: A phenyl group, contributing aromatic interactions.

- Position 5: An ethoxycarbonyl (ester) moiety, enhancing solubility and reactivity.

Its synthesis likely involves cyclization and substitution reactions, as seen in analogous thiazole syntheses (e.g., cyclization of thioacetamidothiophenes in ) .

Properties

IUPAC Name |

ethyl 2-[[2-(2,4-dimethylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-4-27-21(26)20-19(16-8-6-5-7-9-16)24-22(28-20)23-18(25)13-17-11-10-14(2)12-15(17)3/h5-12H,4,13H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWMREMKOXDFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=C(C=C(C=C2)C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(2,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process that includes the formation of the thiazole ring and subsequent modifications to introduce the acetamido and ethyl ester groups. The synthesis typically involves:

- Formation of the Thiazole Ring : Using α-haloketones and thiourea.

- Amidation : Reacting with 2,4-dimethylphenylacetic acid.

- Esterification : Introducing the ethyl group through esterification reactions.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activities. A study highlighted that compounds similar to this compound demonstrated potent activity against various bacterial strains and fungi, including Candida albicans and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 μg/mL |

| Ethyl 2-(2-(4-chlorophenyl)acetamido)-4-phenylthiazole-5-carboxylate | Escherichia coli | 25 μg/mL |

| Ethyl 2-(2-(p-toluidine)acetamido)-4-phenylthiazole-5-carboxylate | Candida albicans | 10 μg/mL |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in metabolic pathways. For instance, studies suggest that it may inhibit ergosterol biosynthesis in fungi by targeting cytochrome P450 enzymes (CYP51), similar to azole antifungals . This inhibition disrupts cell membrane integrity, leading to cell death.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives:

- Antifungal Activity : A study conducted on various thiazole derivatives showed that modifications at the para position of phenolic groups significantly enhanced antifungal activity. Compounds with electronegative substituents exhibited lower MIC values against fungal strains .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of these compounds revealed that while they are effective against certain pathogens, they maintain relatively low cytotoxicity towards mammalian cells, making them potential candidates for drug development .

- Quantitative Structure–Activity Relationship (QSAR) : QSAR analyses have been utilized to understand how structural modifications affect biological activity. The presence of specific functional groups was correlated with enhanced lipophilicity and bioactivity .

Table 2: Summary of QSAR Findings

| Structural Feature | Effect on Activity |

|---|---|

| Electronegative substituents | Increased antifungal potency |

| Lipophilicity | Enhanced membrane permeability |

| Aromatic rings | Improved enzyme interaction |

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural Analogues and Substituent Effects

The compound’s pharmacological or physicochemical properties are influenced by substituent variations. Below is a comparative analysis with structurally related thiazoles:

Table 1: Substituent Comparison of Thiazole Derivatives

Key Observations:

Position 2 Modifications: The target compound’s 2,4-dimethylphenylacetamido group (vs. The absence of electron-withdrawing groups (e.g., Cl in ) may reduce electrophilicity, altering reactivity in nucleophilic environments.

Position 4 Substitutions :

- A phenyl group (target compound) vs. methyl () or trifluoromethyl () affects aromatic stacking interactions and steric effects. The phenyl group may enhance π-π interactions in biological targets.

Synthetic Considerations :

Physicochemical and Functional Comparisons

- Lipophilicity : The 2,4-dimethylphenyl group in the target compound increases logP compared to analogues with polar substituents (e.g., hydroxyphenyl in or trifluoromethyl in ).

- Electronic Effects : The electron-donating methyl groups on the phenyl ring (R1) may stabilize the acetamido moiety, contrasting with electron-withdrawing Cl in .

- Biological Activity : While direct activity data are unavailable, the trifluoromethyl group in is often associated with enhanced metabolic stability, whereas the target compound’s bulky R1 may improve selectivity for specific targets.

Q & A

Q. Table 2: Optimal Reaction Conditions for Key Synthesis Steps

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Thiazole Formation | Ethanol | 75 | None | 78 |

| Amide Coupling | DCM | 25 | EDC/HOBt | 85 |

| Esterification | Ethanol | 80 | H₂SO₄ | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.